

(4-Hydroxybutyl) hydrogen succinate CAS number and identification

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Compound of Interest

Compound Name: (4-Hydroxybutyl) hydrogen succinate

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An In-depth Technical Guide on (4-Hydroxybutyl) hydrogen succinate

This technical guide provides a comprehensive overview of **(4-Hydroxybutyl) hydrogen succinate**, focusing on its identification, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in this compound's synthesis, analysis, and applications.

Compound Identification

(4-Hydroxybutyl) hydrogen succinate is a key intermediate in the synthesis of various organic compounds and serves as a monomer in the production of the biodegradable polyester, poly(butylene succinate) (PBS).[1] It is also a product of the enzymatic degradation of PBS.[2]

Table 1: Identifiers for **(4-Hydroxybutyl) hydrogen succinate**

Identifier	Value
CAS Number	56149-52-1[3][4][5][6]
IUPAC Name	4-(4-hydroxybutoxy)-4-oxobutanoic acid[1][6]
Molecular Formula	C ₈ H ₁₄ O ₅ [3][4][5][6]
Synonyms	Butanedioic acid, mono(4-hydroxybutyl) ester; 4-(4-Hydroxybutoxy)-4-oxobutanoic acid[4]
EC Number	260-022-3[3][6]
DSSTox Substance ID	DTXSID40204686[3][6]
InChI Key	KCROXMKUVBDUMP-UHFFFAOYSA-N[4][6]

| Canonical SMILES | C(CCOC(=O)CCC(=O)O)CO[3][6] |

Physicochemical Properties

The chemical and physical properties of **(4-Hydroxybutyl) hydrogen succinate** are summarized below. This data is essential for understanding its behavior in various chemical and biological systems.

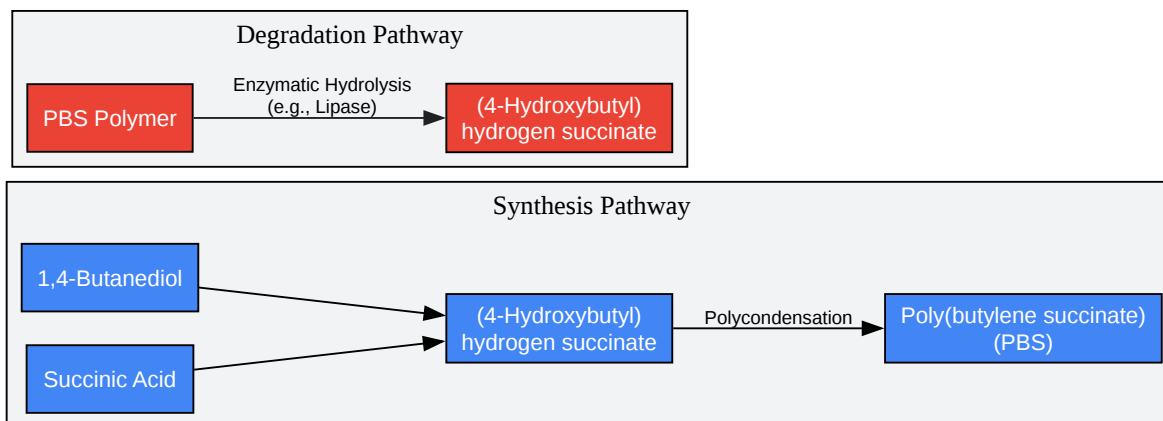
Table 2: Physicochemical Data for **(4-Hydroxybutyl) hydrogen succinate**

Property	Value
Molecular Weight	190.19 g/mol [3][5][6]
Boiling Point	373.6°C at 760 mmHg[1][3]
Flash Point	150.6°C[1][3]
Density	1.217 g/cm ³ [1][3]
pKa	4.43 ± 0.17 (Predicted)[3]
LogP	-0.0649 to -0.4[3][4][6]
Hydrogen Bond Donor Count	2[3][6]
Hydrogen Bond Acceptor Count	5[3][6]
Rotatable Bond Count	8[3][6]
Exact Mass	190.08412354[3][6]

| Polar Surface Area | 83.83 Å²[3][6] |

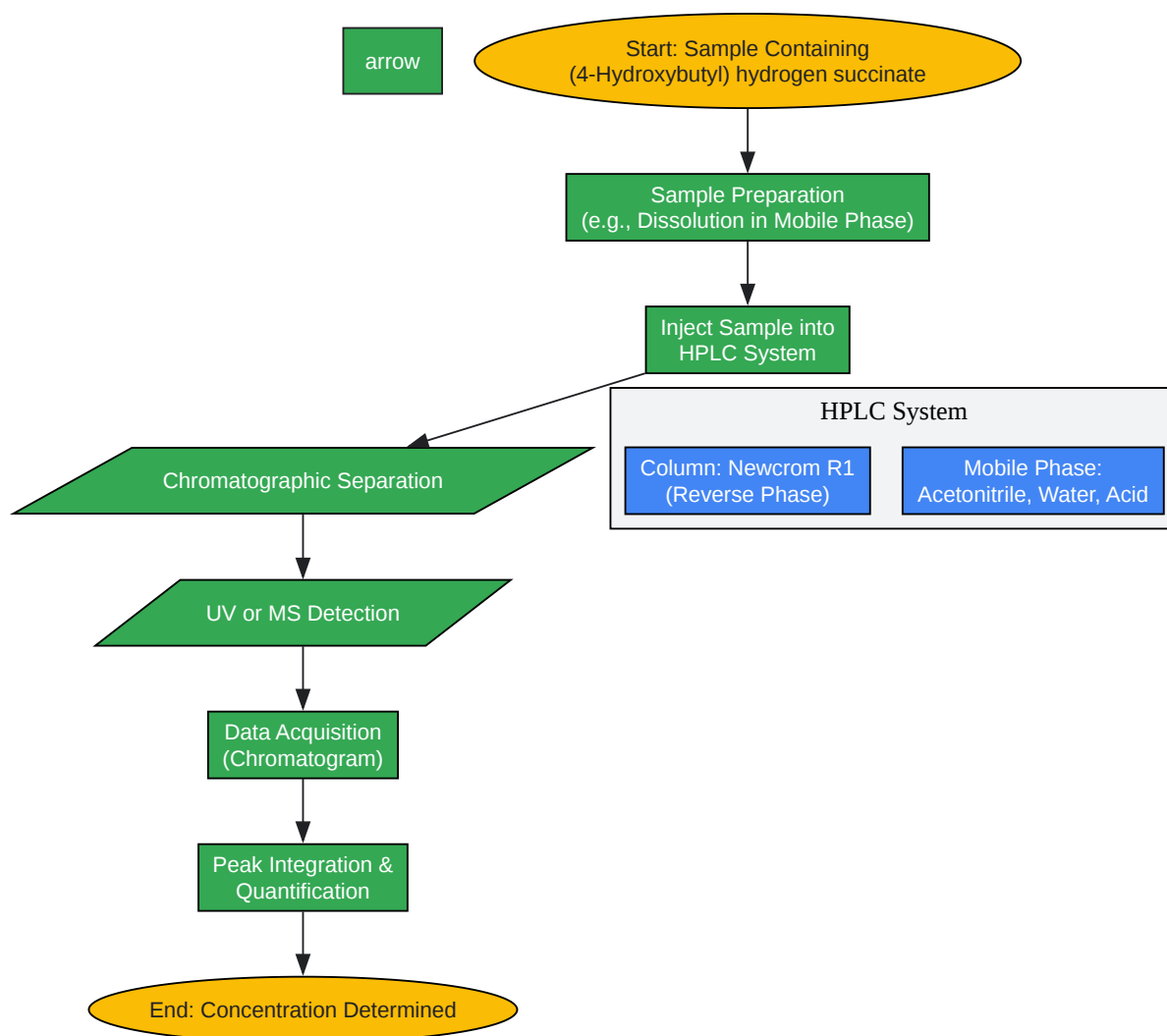
Logical and Experimental Workflows

The following diagrams illustrate the role of **(4-Hydroxybutyl) hydrogen succinate** as a chemical intermediate and a workflow for its analysis.



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Caption: Synthesis and Degradation Relationship of **(4-Hydroxybutyl) hydrogen succinate**.



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Caption: Experimental Workflow for HPLC Analysis.

Experimental Protocols

Synthesis via Direct Esterification

(4-Hydroxybutyl) hydrogen succinate is the initial product of the esterification reaction between succinic acid and 1,4-butanediol, which then proceeds to form the polymer PBS. The protocol to synthesize the monomeric/oligomeric species is as follows, adapted from PBS synthesis methods.^[7]

- Materials: Succinic acid, 1,4-butanediol (in molar excess, e.g., 1.2:1 ratio to acid), esterification catalyst (e.g., tetrabutyl titanate, optional for monomer synthesis), thermal stabilizer (e.g., triphenyl phosphite).
- Apparatus: A four-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a water separator/condenser.
- Procedure:
 - Charge the reactor with 1.0 mole of succinic acid and 1.2 moles of 1,4-butanediol.
 - Purge the system with dry nitrogen to create an inert atmosphere.
 - Heat the mixture to approximately 165°C while stirring. This initiates the esterification reaction, where the carboxylic acid group of succinic acid reacts with a hydroxyl group of 1,4-butanediol.
 - Water is generated as a byproduct and should be continuously removed via the water separator to drive the reaction forward.
 - The reaction is monitored by measuring the amount of water collected or by analyzing aliquots for the acid number.
 - To obtain **(4-Hydroxybutyl) hydrogen succinate** as the primary product, the reaction should be stopped after the initial esterification phase, before significant polycondensation occurs at higher temperatures and vacuum. The resulting product will be a mixture containing the desired compound, unreacted starting materials, and some diester. Purification can be achieved through techniques like column chromatography.

Analysis by Reverse-Phase HPLC

An analytical method for the separation and quantification of **(4-Hydroxybutyl) hydrogen succinate** using reverse-phase high-performance liquid chromatography (RP-HPLC) has been described.^{[4][8]}

- Objective: To separate and quantify **(4-Hydroxybutyl) hydrogen succinate** in a sample mixture.
- HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
- Column: Newcrom R1 column (a reverse-phase column with low silanol activity).^[8]
- Mobile Phase:
 - A mixture of acetonitrile (MeCN), water, and an acid.^{[4][8]}
 - For UV detection, phosphoric acid can be used.^{[4][8]}
 - For Mass-Spec (MS) compatible applications, phosphoric acid must be replaced with a volatile acid like formic acid.^{[4][8]}
- Method Parameters (Typical):
 - Prepare the mobile phase and degas it thoroughly.
 - Equilibrate the Newcrom R1 column with the mobile phase until a stable baseline is achieved.
 - Prepare standard solutions of **(4-Hydroxybutyl) hydrogen succinate** at known concentrations and the sample for analysis by dissolving them in the mobile phase.
 - Inject a fixed volume (e.g., 10-20 µL) of the sample onto the column.
 - Run the analysis using an isocratic or gradient elution profile.
 - Detect the compound as it elutes from the column using the selected detector.

- Identify the peak for **(4-Hydroxybutyl) hydrogen succinate** by comparing its retention time to that of a certified reference standard.
- Quantify the amount of the compound by integrating the peak area and comparing it against a calibration curve generated from the standard solutions.
- Scalability: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4][8]

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